1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of pyridazine, piperidine, and thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 6-methylpyridazine and thiophene derivatives. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and urea formation.
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Step 1: Synthesis of 6-Methylpyridazine Derivative
Reagents: 6-Methylpyridazine, suitable halogenating agents.
Conditions: Halogenation under controlled temperature and solvent conditions.
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Step 2: Synthesis of Piperidine Intermediate
Reagents: Piperidine, alkylating agents.
Conditions: Alkylation reactions under basic conditions.
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Step 3: Coupling Reaction
Reagents: 6-Methylpyridazine derivative, piperidine intermediate, thiophene derivative.
Conditions: Coupling under catalytic conditions, often using palladium catalysts.
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Step 4: Urea Formation
Reagents: Coupled intermediate, isocyanate or carbodiimide.
Conditions: Urea formation under mild heating and solvent conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
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Properties
IUPAC Name |
1-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-13-4-5-16(21-20-13)22-8-6-14(7-9-22)11-18-17(23)19-12-15-3-2-10-24-15/h2-5,10,14H,6-9,11-12H2,1H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIXETPJITZDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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